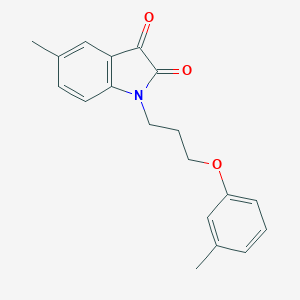![molecular formula C16H12ClNO3 B367203 1-[2-(4-chlorophénoxy)éthyl]indole-2,3-dione CAS No. 842957-26-0](/img/structure/B367203.png)
1-[2-(4-chlorophénoxy)éthyl]indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenoxyethyl group attached to the indole core, making it a unique and potentially valuable molecule in various scientific fields.
Applications De Recherche Scientifique
1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is currently unknown. Indole derivatives are known to exhibit a broad spectrum of biological activities . They can interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione typically involves the reaction of indole derivatives with chlorophenoxyethyl halides under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes to form the indole core . The chlorophenoxyethyl group is then introduced through nucleophilic substitution reactions using appropriate halides .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole dione to indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole: An oxidation product of indole with various biological activities.
Uniqueness: 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is unique due to the presence of the chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-7-12(8-6-11)21-10-9-18-14-4-2-1-3-13(14)15(19)16(18)20/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDXAKTERRUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)


![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)
